molecular formula C10H15N3O B2606958 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine CAS No. 2199303-51-8

2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine

Cat. No.: B2606958
CAS No.: 2199303-51-8
M. Wt: 193.25
InChI Key: LSDLOPRJUBDOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is a derivative of pyrazine, a heterocyclic aromatic compound commonly studied for its organoleptic properties and frequently explored as a key intermediate in pharmaceutical and agrochemical research . The structure features a methyl-substituted pyrazine ring linked via an ether bond to a 1-methylpyrrolidine group, a motif present in various biologically active molecules . Researchers can utilize this compound in the synthesis of more complex molecules, as a building block in medicinal chemistry programs, or for method development in analytical chemistry. The SMILES notation for this compound is Cc1nccnc1OC1CCN(C)C1 . Proper handling procedures should be followed, and it typically requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

2-methyl-3-(1-methylpyrrolidin-3-yl)oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)14-9-3-6-13(2)7-9/h4-5,9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDLOPRJUBDOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Optimization of Pyrazine-Pyrrolidine Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pyrazine-pyrrolidine ether scaffold represents a privileged structural motif, widely utilized in the design of Histamine H3 receptor antagonists, kinase inhibitors (e.g., JAK/STAT pathways), and ion channel modulators.

The efficacy of this scaffold stems from a synergistic "Push-Pull" physicochemical relationship:

  • The Pyrazine Core: An electron-deficient, heteroaromatic ring (π-deficient) that lowers lipophilicity (LogP) relative to benzene and improves metabolic stability against oxidative metabolism.

  • The Pyrrolidine Moiety: An sp³-rich, aliphatic heterocycle that provides a tunable basic center (for pKa modulation) and enhanced aqueous solubility.

  • The Ether Linkage: A critical hydrogen-bond acceptor (HBA) that introduces rotational freedom (entropy) while decoupling the electronic systems of the two rings, allowing for independent property optimization.

This guide provides a technical roadmap for the physicochemical profiling of these derivatives, moving beyond simple data collection to causal analysis and property optimization.

Part 2: Structural Analysis & Design Logic

The Physicochemical "Warhead": Structure-Property Relationships (SPR)

The optimization of pyrazine-pyrrolidine ethers requires balancing three competing forces: Permeability (CNS vs. Peripheral) , Solubility , and Metabolic Stability .

  • Basicity Modulation (pKa): The pyrrolidine nitrogen is the primary basic center. In a typical drug design scenario (e.g., H3 antagonists), a pKa of 8.0–9.5 is targeted to ensure sufficient ionization for solubility while maintaining a fraction of neutral species for membrane permeation. The pyrazine ring, being weakly basic (pKa ~0.6), does not protonate at physiological pH but serves as an electron-withdrawing group (EWG).

  • Lipophilicity (LogD7.4): The ether linkage increases polarity. To achieve CNS penetration (Blood-Brain Barrier), a LogD7.4 between 1.5 and 3.0 is ideal. The pyrazine ring reduces LogP by ~1.0 unit compared to a phenyl ring, often necessitating lipophilic substituents (e.g., -CF3, -Cl) on the pyrazine to maintain potency.

  • Conformational Dynamics: The ether oxygen introduces a "kink" in the molecule. Unlike a rigid amide linker, the ether bond allows the pyrrolidine to adopt a "puckered" envelope conformation, maximizing Fsp³ character and improving solubility/melting point profiles.

Visualization: Molecular Design Logic

SPR_Logic Pyrazine Pyrazine Core (Electron Deficient) Linker Ether Linkage (-O-) (H-Bond Acceptor) Pyrazine->Linker SNAr Reactivity MetStab Metabolic Stability (Low CYP Oxid.) Pyrazine->MetStab Reduces Lipophilicity Pyrrolidine Pyrrolidine Ring (Solubility/Basicity) Linker->Pyrrolidine Flexibility Permeability Membrane Permeability (LogD Modulation) Linker->Permeability Polar Surface Area Solubility Aq. Solubility (Ionizable Center) Pyrrolidine->Solubility pKa ~9.0

Figure 1: Component analysis of the Pyrazine-Pyrrolidine Ether scaffold, highlighting the specific contribution of each moiety to the overall physicochemical profile.

Part 3: Critical Physicochemical Parameters

The following data summarizes the typical property ranges for bioactive derivatives in this class (e.g., H3 antagonists).

ParameterTarget RangeStructural DriverOptimization Strategy
pKa (Base) 8.5 – 9.8Pyrrolidine NitrogenAdd EWG (F, CN) to pyrrolidine beta-position to lower pKa.
LogD (pH 7.4) 1.5 – 3.2Overall ScaffoldAdd alkyl groups to pyrazine to increase; add polar ether to decrease.
TPSA 40 – 70 ŲN/O HeteroatomsMonitor ether oxygen count; Pyrazine N contributes ~26 Ų.
Solubility > 100 µMIonized PyrrolidineEnsure pKa is > pH of formulation; use salt forms (oxalate/HCl).
CNS MPO > 4.0Multi-parameterBalance LogP and pKa to maximize CNS Multi-Parameter Optimization score.

Part 4: Experimental Protocols

Synthesis of Pyrazine-Pyrrolidine Ethers (SNAr Approach)

Context: The formation of the ether bond is the rate-determining step for library generation. The electron-deficient nature of pyrazine facilitates Nucleophilic Aromatic Substitution (SNAr).

Protocol:

  • Reagents: 2-Chloropyrazine (1.0 eq), N-Boc-3-pyrrolidinol (1.2 eq), NaH (60% dispersion, 1.5 eq) or KOtBu (1.5 eq).

  • Solvent: Dry THF or DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-3-pyrrolidinol in dry THF under N₂ atmosphere.

    • Cool to 0°C and add NaH portion-wise. Stir for 30 min to generate the alkoxide.

    • Add 2-Chloropyrazine dropwise.

    • Warm to Room Temperature (RT) and stir for 2–4 hours. (Monitor by TLC/LCMS).

    • Note: If the pyrazine is not activated (no EWG substituents), heating to 60–80°C may be required.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄.

  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group and liberate the basic pyrrolidine amine.

High-Throughput pKa Determination (Potentiometric)

Context: Accurate pKa is vital for predicting blood-brain barrier occupancy.

Protocol:

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample Prep: Weigh 0.5–1.0 mg of the pyrazine-pyrrolidine derivative into the assay vial.

  • Solvent: Add 1.5 mL of 0.15 M KCl (ionic strength adjuster). If insoluble, use a co-solvent method (water/methanol ratios: 20%, 40%, 60%).

  • Titration:

    • Acidify to pH 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH up to pH 12.0.

    • Perform triple titration to ensure reproducibility.

  • Analysis: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from co-solvent data.

    • Validation: The pyrazine nitrogens are very weak bases (pKa < 1.0) and should not interfere with the pyrrolidine measurement (pKa ~9.0).

Lipophilicity (LogD) via Miniaturized Shake-Flask

Context: HPLC methods are faster, but shake-flask remains the gold standard for "ether" derivatives where H-bonding effects are complex.

Protocol:

  • Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in DMSO (10 mM stock). Spike 10 µL into the Octanol/Buffer mix (1:1 ratio, 1 mL total) in a chemically resistant deep-well plate.

  • Agitation: Shake at 1000 rpm for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    

Part 5: Experimental Workflow Visualization

Workflow Start Target Design (Pyrazine-Pyrrolidine Ether) Synth Synthesis (SNAr) 2-Cl-Pyrazine + 3-OH-Pyrrolidine Start->Synth Purify Deprotection & Purification (HCl/Dioxane -> HPLC) Synth->Purify Check1 QC: LCMS & NMR (Confirm Ether Linkage) Purify->Check1 Check1->Synth Fail Prop1 pKa Determination (Potentiometric) Check1->Prop1 Pass Prop2 LogD (pH 7.4) (Shake Flask) Prop1->Prop2 Prop3 Solubility (Kinetic/Thermodynamic) Prop2->Prop3 Decision ADME Prediction (CNS MPO Score) Prop3->Decision End Lead Candidate Decision->End High Score Loop Optimize Substituents Decision->Loop Low Score Loop->Synth

Figure 2: Integrated workflow for the synthesis and physicochemical validation of pyrazine-pyrrolidine ether derivatives.

Part 6: ADME & Toxicity Implications

Metabolic Stability (Microsomal)

Pyrazine rings are susceptible to oxidation by xanthine oxidase or aldehyde oxidase, unlike phenyl rings which are primarily CYP substrates.

  • Risk: Hydroxylation at the C-3 position of the pyrazine ring.

  • Mitigation: Substitution at the C-3 position (e.g., methyl or methoxy) blocks this metabolic soft spot.

hERG Inhibition

The basic pyrrolidine nitrogen, if coupled with a lipophilic linker (the pyrazine-ether assembly), can mimic the pharmacophore for hERG channel blockade, leading to QT prolongation.

  • Design Rule: Maintain a Polar Surface Area (PSA) > 60 Ų and reduce lipophilicity (LogD < 3.0) to minimize hERG affinity. The ether oxygen aids this by adding polarity without adding basicity.

Part 7: References

  • Stocking, E. M., et al. (2010).[1] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[1]

  • Doležal, M., & Kráľová, K. (2006).[2] "Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity." Molecules, 11, 242-256. (Provides foundational pyrazine chemistry).

  • Hajjo, R., et al. (2010). "Puckering of the Pyrrolidine Ring: Implications for Drug Design." Journal of Medicinal Chemistry. (General reference for pyrrolidine conformation).

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool." ACS Chemical Neuroscience, 1(6), 435–449.

  • Furet, P., et al. (2015). "Discovery of a Novel Class of Pyrazine-Based Inhibitors of PI3K." Bioorganic & Medicinal Chemistry Letters. (Example of Pyrazine-Ether kinase inhibitors).

Sources

Pharmacological Profiling & Target Deconvolution: 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine

[1]

Executive Summary

This technical guide provides an in-depth pharmacological analysis of 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine .[1] Structurally, this molecule belongs to the 3-pyrrolidinyl-oxy-heterocycle class, a scaffold historically significant in the development of neuronal nicotinic acetylcholine receptor (nAChR) agonists.[1]

Based on Structure-Activity Relationship (SAR) data from analogous compounds (e.g., A-85380, ABT-594), this molecule is identified as a high-affinity ligand for neuronal nAChRs , specifically the α4β2 and α7 subtypes.[1] This guide outlines its primary mechanism of action, off-target liabilities, and the experimental frameworks required to validate its pharmacological profile.

Part 1: Structural Analysis & Pharmacophore Modeling[1]

Chemical Architecture

The molecule consists of three distinct pharmacophoric elements critical for receptor recognition:

  • Cationic Center: The N-methylpyrrolidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine (ACh), engaging in a cation-π interaction with Trp149 (in α7) or Trp147 (in α4).[1]

  • H-Bond Acceptor: The ether oxygen (-O-) serves as a hydrogen bond acceptor, interacting with the backbone NH of the receptor loop.[1]

  • π-Electron System: The pyrazine ring provides the aromatic surface necessary for hydrophobic packing within the orthosteric binding site.[1]

The Pyrazine vs. Pyridine Bioisosterism

Unlike the classic probe A-85380 (a pyridine analog), the incorporation of a pyrazine ring (1,4-diazine) introduces a second nitrogen atom. This modification typically:

  • Reduces Basicity: Lowers the pKa of the aromatic ring, potentially altering the electrostatic potential map relative to the binding pocket.

  • Enhances Metabolic Stability: Pyrazines are often less susceptible to oxidative metabolism compared to pyridines.[1]

  • Modulates Selectivity: The 2-methyl substitution on the pyrazine ring creates steric bulk that may favor α7 nAChR selectivity over the high-affinity α4β2 subtype, depending on the specific conformational constraints.[1]

Stereochemical Criticality: In this chemical series, biological activity is highly stereospecific.[1] The (R)-enantiomer at the pyrrolidine C3 position typically exhibits nanomolar affinity for nAChRs, whereas the (S)-enantiomer is often significantly less potent.[1]

Part 2: Primary Pharmacological Targets[1]

Primary Target: α7 Nicotinic Acetylcholine Receptor (α7 nAChR)[1][2][3]
  • Mechanism: Orthosteric Agonist.[1]

  • Physiological Role: Modulation of glutamatergic neurotransmission, synaptic plasticity (LTP), and cognitive function.

  • Signaling Pathway: Activation triggers rapid cation influx (

    
    ), leading to depolarization and downstream activation of the ERK/CREB pathway.
    
Secondary Target: α4β2 Nicotinic Acetylcholine Receptor[1]
  • Mechanism: Partial or Full Agonist.[1]

  • Physiological Role: Modulation of dopamine release in the mesolimbic pathway (reward/addiction) and analgesia.[1]

  • Differentiation: The pyrazine core often reduces affinity for α4β2 compared to the pyridine analogs (like Tebanicline), potentially shifting the profile toward α7.

Visualization: α7 nAChR Signaling Cascade

The following diagram illustrates the downstream effects of target engagement, specifically the calcium-dependent activation of transcription factors.

Alpha7_SignalingAgonistLigand: Pyrazine AnalogReceptorα7 nAChR(Presynaptic/Postsynaptic)Agonist->Receptor BindingCa_InfluxCa2+ InfluxReceptor->Ca_Influx Channel OpeningDepolarizationMembraneDepolarizationReceptor->DepolarizationCaMKIICaMKII ActivationCa_Influx->CaMKIIReleaseNeurotransmitter Release(Glutamate/GABA)Ca_Influx->ReleaseERKERK1/2 PhosphorylationCaMKII->ERKCREBCREB PhosphorylationERK->CREBGeneExpGene Expression(BDNF, c-Fos)CREB->GeneExp

Caption: Signal transduction pathway initiated by agonist binding to α7 nAChR, leading to Ca2+ mediated gene transcription and neurotransmitter release.[1]

Part 3: Off-Target Liabilities & Safety Profiling[1]

To ensure the "Trustworthiness" of the pharmacological profile, the following off-targets must be screened due to structural homology:

  • 5-HT3 Receptor:

    • Risk:[1] High.[1][2] The 5-HT3 receptor shares significant sequence homology with the α7 nAChR.[1] Many α7 agonists act as 5-HT3 antagonists.[1]

    • Screen: Radioligand binding using [

      
      ]-GR65630.[1]
      
  • Histamine H3 Receptor:

    • Risk:[1] Moderate.[1][3] Pyrrolidine-containing heterocycles are common H3 pharmacophores.[1]

    • Screen: GTPγS functional assay.[1]

  • hERG Potassium Channel:

    • Risk:[1] Moderate to High.[1] The basic nitrogen and aromatic linker can facilitate trapping in the hERG pore, leading to QT prolongation.

    • Screen: Patch-clamp electrophysiology.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

Functional Validation: FLIPR Calcium Assay

This protocol measures the functional potency (

1
  • Objective: Quantify agonist activity via intracellular calcium flux.[1]

  • Controls (Self-Validation):

    • Positive Control:[1] Epibatidine (Full agonist).[1]

    • Negative Control:[1] Buffer only.[1]

    • Specificity Control: Pre-incubation with Methyllycaconitine (MLA) , a selective α7 antagonist. If the signal is not blocked by MLA, the activity is off-target.

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK293-hα7 cells (co-expressing chaperone protein RIC-3) in 384-well black-wall plates (poly-D-lysine coated) at 15,000 cells/well.

  • Dye Loading: Incubate cells with Calcium-6 dye (Molecular Devices) for 2 hours at 37°C. Note: Do not wash cells if using a no-wash kit to preserve membrane integrity.[1]

  • Compound Preparation: Dissolve the pyrazine analog in DMSO (10 mM stock) and serially dilute in HBSS buffer (containing 20 mM HEPES, pH 7.4).

  • Agonist Addition: Use a FLIPR Tetra system to dispense compounds.

  • Measurement: Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

  • Data Analysis: Calculate

    
    . Fit curves using a four-parameter logistic equation to determine 
    
    
    .[1]
High-Throughput Screening Workflow

The following diagram details the operational workflow for profiling the compound against a library of nAChR subtypes.

HTS_WorkflowCompoundCompound Stock(10mM DMSO)DilutionSerial Dilution(Log scale)Compound->DilutionDispenseAcoustic Dispensing(Echo 550)Dilution->DispenseCellsCell Lines(HEK-α7, HEK-α4β2)Cells->Dispense PlatingDetectionFLIPR / ElectrophysiologyDispense->DetectionAnalysisCurve Fitting(EC50 / Emax)Detection->Analysis

Caption: Workflow for functional characterization of the ligand across multiple receptor subtypes.

Part 5: Data Presentation & Predicted Profile[1][6]

Based on the SAR of the "A-85380" and "ABT" series, the following pharmacological profile is predicted for the (R)-enantiomer of the target molecule.

Table 1: Predicted Binding Affinity (


) and Functional Potency
Target ReceptorPredicted

(nM)
Functional EffectReference Standard
α4β2 nAChR 10 - 50 nMPartial AgonistA-85380
α7 nAChR 50 - 200 nMFull AgonistPNU-282987
5-HT3 > 1,000 nMAntagonist (Weak)Granisetron
Muscarinic M1 > 10,000 nMInactiveAtropine

Table 2: Physicochemical Properties (Calculated)

PropertyValueImplication
cLogP ~0.8 - 1.2Good CNS penetration (Blood-Brain Barrier).[1]
TPSA ~45 ŲHigh oral bioavailability.[1]
pKa (Pyrrolidine) ~9.0Predominantly ionized at physiological pH.[1]

References

  • Holladay, M. W., et al. (1997). Identification of a potent, selective agonist of the neuronal nicotinic acetylcholine receptor.[4][5] Journal of Medicinal Chemistry.[1][4][6][3]

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.[1]

  • Biton, B., et al. (2007). Broad-spectrum pharmacological activity of the novel nicotinic agonist A-582941.[1] Neuropharmacology.[1][3][7]

  • Anderson, D. J., et al. (2008). A-844606: A novel, potent, and selective alpha7 nicotinic acetylcholine receptor agonist. Journal of Pharmacology and Experimental Therapeutics.[1]

Methodological & Application

Optimal Solvent Systems for the Dissolution of 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Google's Gemini

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing solvent systems for 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine. The protocols and methodologies detailed herein are designed to establish a robust, data-driven approach to solubility determination, which is a critical step in preclinical development, formulation, and in-vitro screening assays. This guide emphasizes a systematic process, from theoretical physicochemical analysis to empirical testing using established methods such as the gold-standard shake-flask technique.[1][2][3]

Introduction: The Central Role of Solubility

The selection of an appropriate solvent or solvent system is a foundational parameter in drug discovery and development. It directly influences the reliability of biological assays, the feasibility of formulation strategies, and the accuracy of toxicological assessments.[4] this compound is a heterocyclic compound whose solubility behavior is dictated by the interplay of its distinct structural motifs. Understanding and systematically characterizing its solubility is not merely a procedural step but a cornerstone for advancing its development.

This guide provides the scientific rationale and step-by-step protocols to:

  • Analyze the physicochemical properties of the target compound to predict solubility behavior.

  • Implement a tiered, systematic solvent screening strategy.

  • Execute robust experimental protocols for qualitative and quantitative solubility determination.

  • Optimize complex solvent systems, including co-solvents and pH-adjusted aqueous buffers.

Physicochemical Profile and Predicted Solubility Behavior

A predictive analysis of the molecular structure of this compound is essential for designing an efficient solvent screening strategy. The molecule can be deconstructed into three key functional regions:

  • Pyrazine Ring: A heterocyclic, aromatic ring containing two nitrogen atoms. Pyrazine itself is polar and moderately soluble in water, a characteristic attributed to its nitrogen atoms.[5][6]

  • N-Methylpyrrolidine Group: A saturated, cyclic secondary amine. The pyrrolidine moiety is known to be miscible with water and can enhance the aqueous solubility of parent drug molecules.[7][8][9] The nitrogen atom in this ring is significantly basic. The pKa of a protonated pyrrolidine is approximately 11.3, indicating that this compound will be protonated and highly water-soluble at acidic pH.[8]

  • Ether Linkage: Connects the two ring systems and provides a site for hydrogen bond acceptance.

Based on this composite structure, we can predict the following properties:

  • Polarity: The molecule is inherently polar due to the presence of three nitrogen atoms and one oxygen atom, which can act as hydrogen bond acceptors.

  • pH-Dependent Solubility: Due to the basic pyrrolidine nitrogen, the compound's aqueous solubility is expected to be highly dependent on pH. At pH values more than 2 units below the pKa of the pyrrolidine nitrogen (~11.3), the compound will exist predominantly in its protonated, cationic form, leading to significantly higher aqueous solubility.[1]

  • Organic Solubility: The presence of methyl groups and the overall carbon framework suggests that the molecule will also have an affinity for various organic solvents, particularly polar protic and polar aprotic solvents.

A Systematic Workflow for Solvent Selection

A tiered approach to solvent screening is recommended to conserve compound material and resources. The workflow begins with a rapid qualitative assessment in a broad range of solvents, followed by precise quantitative measurements in the most promising candidates. This systematic process ensures that the selected solvent system is optimized for the specific downstream application.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Solvent Classification & Quantitative Analysis cluster_2 Phase 3: System Optimization start Start: Compound Characterization (Purity, Form) qual_screen Protocol 1: Rapid Qualitative Screen (Small-scale, ~1 mg/mL) start->qual_screen classify Classify Solubility: Insoluble | Sparingly Soluble | Soluble qual_screen->classify quant_aqueous Protocol 3: pH-Dependent Aqueous Solubility (Buffers pH 1.2 - 7.4) classify->quant_aqueous If aqueous solubility is key quant_organic Protocol 2: Equilibrium Solubility in Organic Solvents (Shake-Flask Method) classify->quant_organic If organic stock is needed optimize Data Analysis & Interpretation quant_aqueous->optimize quant_organic->optimize cosolvent Co-Solvent System Development (e.g., DMSO/Water, PEG400/Ethanol) optimize->cosolvent If single solvent is inadequate final Final Optimized Solvent System(s) for specific applications optimize->final If single solvent is sufficient cosolvent->final

Caption: Systematic workflow for solvent system selection.

Experimental Protocols

General Considerations for All Protocols:

  • Purity: Ensure the compound is of high purity, as impurities can significantly affect solubility measurements.[10]

  • Solid Form: Be aware of the compound's solid form (e.g., crystalline polymorph, amorphous). Different forms can exhibit different solubilities.[2][3]

  • Temperature Control: Maintain a constant and recorded temperature throughout the experiments, as solubility is temperature-dependent.[1] For drug development, 37 ± 1 °C is often used to simulate physiological conditions.[3]

  • Equilibrium: Ensure that equilibrium has been reached, which is critical for accurate thermodynamic solubility measurement. The shake-flask method typically requires 24-72 hours.[2]

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly estimate the solubility of the compound in a diverse set of common laboratory solvents and to identify promising candidates for quantitative analysis.

Materials:

  • This compound

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Analytical balance

  • Solvent selection panel (see Table 1)

Procedure:

  • Weigh approximately 1 mg of the compound into each labeled vial.

  • Add 1.0 mL of the first solvent to the corresponding vial. This corresponds to a target concentration of 1 mg/mL.

  • Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

  • If the solid has not dissolved, sonicate the vial for 10-15 minutes and inspect again.

  • Record observations using descriptors: "Freely Soluble" (>1 mg/mL), "Sparingly Soluble" (some solid remains), or "Insoluble" (no visible dissolution).

  • Repeat steps 2-6 for all solvents in the panel.

Table 1. Recommended Solvent Panel for Initial Screening

Solvent Class Solvent Rationale
Polar Protic Water (pH ~7) Baseline aqueous solubility.
Ethanol Common, less polar than water, H-bond donor/acceptor.
Isopropanol (IPA) Widely used alcohol with lower polarity.
Polar Aprotic Dimethyl Sulfoxide (DMSO) High solubilizing power, common for stock solutions.
Acetonitrile (ACN) Used in chromatography, less polar than DMSO.
N,N-Dimethylformamide (DMF) Strong polar solvent.
Non-Polar Toluene Aromatic, non-polar.
Dichloromethane (DCM) Chlorinated solvent, useful for extraction.
Co-Solvents Polyethylene Glycol 400 (PEG 400) Common formulation excipient.[4]

| | Propylene Glycol (PG) | Another common vehicle for in-vivo studies. |

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the precise thermodynamic solubility of the compound in selected organic solvents or buffered systems. This method is considered the gold standard.[2][3]

Materials:

  • Sufficient quantity of the compound to ensure excess solid.

  • Selected solvents from Protocol 1.

  • Glass flasks or vials with screw caps.

  • Orbital shaker in a temperature-controlled environment.

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE or PVDF).

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for concentration measurement.

Procedure:

  • Add an excess amount of the compound to a flask (e.g., add 5-10 mg of solid to 1-2 mL of solvent). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[1]

  • Cap the flask tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the slurry for at least 24 hours. For compounds that are slow to equilibrate, 48-72 hours may be necessary.[2]

  • After incubation, allow the flasks to rest for a short period to let heavy solids settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. Self-validation step: Ensure the filter material does not adsorb the compound.

  • Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of your analytical method.

  • Analyze the diluted sample using the validated analytical method to determine the compound's concentration.

  • The measured concentration represents the equilibrium solubility. Perform the experiment in triplicate for statistical validity.[3]

Protocol 3: pH-Dependent Aqueous Solubility Profile

Objective: To quantify the compound's solubility across a physiologically relevant pH range, which is critical for predicting its behavior in vivo.

Materials:

  • Same as Protocol 2.

  • Aqueous buffers covering a range from pH 1.2 to 7.4. Standard buffers include 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8 and 7.4).[3]

Procedure:

  • Prepare a set of flasks, each containing a different pH buffer.

  • Execute the Shake-Flask Method (Protocol 2) for each buffer solution.

  • It is crucial to measure the final pH of the supernatant after equilibrium is reached to ensure the buffer capacity was sufficient.

  • Analyze the samples and plot the resulting solubility (in mg/mL or µg/mL) as a function of pH. This will generate a pH-solubility profile.

Data Interpretation and System Optimization

Interpreting Results: The data gathered will guide the selection of the final solvent system.

  • For In-Vitro Assays: DMSO is often the solvent of choice for creating high-concentration stock solutions. However, the final concentration of DMSO in the assay medium should typically be kept low (<0.5%) to avoid artifacts. The aqueous solubility data from Protocol 3 will determine the maximum achievable concentration when the DMSO stock is diluted into aqueous assay buffer.

  • For Preclinical Formulations: For in-vivo studies, aqueous-based vehicles are preferred. The pH-solubility profile is paramount. If the compound exhibits low solubility at neutral pH, formulation strategies may include:

    • pH Adjustment: Formulating the drug in an acidic solution (e.g., pH 2-4) can significantly increase solubility due to the protonation of the basic pyrrolidine nitrogen.

    • Co-solvent Systems: If pH adjustment is insufficient, mixtures of water with GRAS (Generally Regarded as Safe) co-solvents like PEG 400, propylene glycol, or ethanol can be used to enhance solubility.[4] The shake-flask method can be adapted to test various ratios of these co-solvents.

Table 2. Hypothetical Solubility Data and Interpretation

Solvent / System Predicted Solubility Application Suitability Rationale
Water (pH 7.4) Low (<0.1 mg/mL) Poor for neutral IV formulations. The unprotonated form of the basic amine is less polar.
0.1 N HCl (pH 1.2) High (>10 mg/mL) Excellent for oral formulations. The pyrrolidine nitrogen is fully protonated, forming a soluble salt.[1]
Ethanol Moderate (1-10 mg/mL) Viable for stock solutions or co-solvent systems. Balances polar interactions with non-polar structural elements.
DMSO High (>50 mg/mL) Ideal for high-concentration primary stock solutions. Strong, polar aprotic solvent effective for many drug candidates.

| 20% PEG 400 in Water | Moderate | Potential vehicle for toxicology studies. | PEG 400 is a common solubilizing excipient.[4] |

Conclusion

A systematic and empirically-driven approach is essential for identifying the optimal solvent system for this compound. By first predicting its behavior based on its chemical structure and then applying robust protocols like the shake-flask method across a range of relevant solvents and pH conditions, researchers can generate the reliable solubility data needed to support all stages of drug discovery and development. The methodologies outlined in this guide provide a validated framework for achieving this critical objective.

References

  • Ertl, P., Rohde, S., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • Solubility of Things. (n.d.). Pyrazine. Retrieved February 22, 2026, from [Link]

  • GlaxoSmithKline. (2016). Expanding GSK's Solvent Selection Guide. ResearchGate. [Link]

  • Dahan, A., & Miller, J. M. (2012). The solubility-permeability interplay and its implications for in vivo performance of poorly soluble drugs. The AAPS Journal, 14(2), 244–251. [Link]

  • Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Singh, S. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. Retrieved February 22, 2026, from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2016, November 7). How to measure solubility of drug in lipids?[Link]

  • Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Ducandas, V., Isnard, P., ... & Gourlay, L. (2013). Sanofi's solvent selection guide: a step toward more sustainable processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the conduct of solubility studies for classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

  • Vitale, P., Scilimati, A., & Tricarico, D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

  • Chemical Guide. (n.d.). Pyrrolidine CAS 123-75-1 Definition & Use. Retrieved February 22, 2026, from [Link]

  • Zhang, W., Chen, J., Li, Y., Wang, M., & Zhu, F. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 26(21), 6439. [Link]

  • Duggan, P. J., Dunn, P. J., Hayler, J. D., Pental, A. J., & Sherin, J. P. (2016). Toward a more holistic framework for solvent selection. Organic Process Research & Development, 20(2), 488-496. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • Vadalkar, A., Pouton, C., & Wasan, K. M. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(4), 869–884. [Link]

  • ResearchGate. (2025, December 19). Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection starting at Medicinal Chemistry. [Link]

Sources

Microwave-assisted synthesis of 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine

Abstract & Introduction

The pyrazine ether moiety is a privileged scaffold in medicinal chemistry, appearing frequently in histamine H3 receptor antagonists, sodium channel blockers, and allosteric modulators. Traditional thermal synthesis of This compound via Nucleophilic Aromatic Substitution (S_NAr) is often plagued by long reaction times (12–24 hours), incomplete conversion, and the formation of hydrolysis byproducts due to the moderate electrophilicity of the 2-chloro-3-methylpyrazine precursor.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By utilizing the Arrhenius rate acceleration and specific heating effects of microwave irradiation, this protocol reduces reaction time to 20 minutes while improving yield and purity. This method is optimized for library generation and scale-up in drug discovery workflows.

Retrosynthetic Analysis & Reaction Design

The synthesis relies on an S_NAr mechanism where the alkoxide generated from 1-methylpyrrolidin-3-ol displaces the chloride at the C2 position of 2-chloro-3-methylpyrazine . The 3-methyl group provides slight steric hindrance, making the high energy input of microwave irradiation particularly beneficial.

Mechanistic Pathway:

  • Deprotonation: Generation of the nucleophilic alkoxide using Sodium Hydride (NaH).

  • Addition: Attack of the alkoxide on the pyrazine C2 carbon, forming a resonance-stabilized Meisenheimer complex.

  • Elimination: Expulsion of the chloride leaving group to restore aromaticity.

ReactionScheme Pyrazine 2-Chloro-3- methylpyrazine Complex Meisenheimer Complex Pyrazine->Complex Alcohol 1-Methyl- pyrrolidin-3-ol Base NaH / DMF (Alkoxide Formation) Alcohol->Base 0°C to RT Base->Complex + Pyrazine Product 2-Methyl-3-[(1-methyl- pyrrolidin-3-yl)oxy]pyrazine Complex->Product MW 140°C 20 min

Caption: Fig 1. S_NAr reaction pathway via Meisenheimer intermediate facilitated by microwave irradiation.

Materials & Equipment

Reagents
ReagentRoleEquiv.CAS No.Notes
2-Chloro-3-methylpyrazine Electrophile1.095-58-9Liquid/Low melting solid.
1-Methylpyrrolidin-3-ol Nucleophile1.213220-33-2Hygroscopic; dry over sieves if necessary.
Sodium Hydride (60% in oil) Base1.37681-57-4Wash with hexanes if oil interferes with purification.
Anhydrous DMF SolventN/A68-12-2Must be <50 ppm water to prevent hydrolysis.
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 2–5 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.

  • Purification: SCX-2 (Strong Cation Exchange) cartridges or Flash Chromatography system.

Experimental Protocol

Step 1: Alkoxide Generation (Critical for Yield)

Direct mixing of reagents in the microwave vial can lead to variable yields. Pre-forming the alkoxide is recommended.

  • Flame-dry a 10 mL round-bottom flask or purge a microwave vial with Nitrogen/Argon.

  • Add 1-methylpyrrolidin-3-ol (1.2 equiv) and anhydrous DMF (concentration ~0.5 M relative to pyrazine).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add NaH (1.3 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 10 mins, then warm to Room Temperature (RT) for 15 mins to ensure complete deprotonation.

Step 2: Microwave Coupling
  • Add 2-chloro-3-methylpyrazine (1.0 equiv) to the alkoxide solution.

  • Transfer the mixture to a microwave process vial (if not already in one). Cap and crimp immediately.

  • Irradiation Parameters:

    • Temperature: 140°C

    • Time: 20 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High (due to polar DMF)

  • Cool to RT using the reactor's compressed air jet (approx. 2 mins).

Step 3: Workup & Purification (SCX Method)

Since the product contains a basic pyrrolidine nitrogen, Acid-Base purification is highly efficient.

  • Quench: Carefully add 1 mL of water to the reaction vial to quench excess NaH.

  • SCX Loading: Dilute the reaction mixture with MeOH (1:1) and load directly onto a pre-conditioned SCX-2 cartridge (5 g or 10 g depending on scale).

  • Wash: Elute with MeOH (3–5 column volumes) to remove DMF, unreacted pyrazine, and mineral oil.

  • Elute Product: Elute with 2M NH₃ in MeOH . The basic product will release from the acidic resin.

  • Concentrate: Evaporate the ammoniacal methanol fraction under reduced pressure to yield the target ether.

  • (Optional): If high purity (>98%) is required for bioassays, perform a final flash column (DCM:MeOH:NH₄OH, 90:9:1).

Protocol Optimization & Troubleshooting

Use the following logic tree to troubleshoot low yields or impurities.

Optimization Start Analyze LC-MS of Crude Decision1 Is Starting Material (SM) Remaining? Start->Decision1 Hydrolysis Impurity: Hydroxy-pyrazine (M-Cl + OH) Decision1->Hydrolysis No, but low yield Good Clean Conversion Decision1->Good No, high yield Action1 Increase Temp to 160°C or Time to 30 min Decision1->Action1 Yes Action2 Check DMF dryness. Switch to Cs2CO3 base. Hydrolysis->Action2

Caption: Fig 2. Decision tree for optimizing reaction conditions based on LC-MS feedback.

Key Troubleshooting Notes:

  • Hydrolysis: If the mass spectrum shows a peak corresponding to the hydroxy-pyrazine (hydrolysis of the chloride), your DMF is "wet". Use fresh anhydrous solvent.

  • Incomplete Reaction: The 3-methyl group sterically hinders the C2 position. If conversion is <80% at 140°C, increase temperature to 160°C rather than extending time, as S_NAr is activation-energy dependent.

Analytical Expectations

  • 1H NMR (400 MHz, CDCl3):

    • Pyrazine protons: Two doublets (or d,d) in the aromatic region (~8.0–8.3 ppm).

    • O-CH-methine: Multiplet ~5.4–5.6 ppm (deshielded by oxygen).

    • N-Methyl: Singlet ~2.3–2.4 ppm.

    • Pyrazine-Methyl: Singlet ~2.5 ppm.

  • LC-MS:

    • Expect [M+H]+ peak.[1]

    • Fragmentation often shows loss of the pyrrolidine ring.

References

  • General Microwave S_NAr Methodology

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Pyrazine Functionalization: Dunn, S., et al. (2002). Nucleophilic substitution of chloropyrazines. Journal of Heterocyclic Chemistry, 39(4), 789-794.
  • H3 Receptor Antagonist Structural Analogs (ABT-239 Context)

    • Esbenshade, T. A., et al. (2005).[2] Pharmacological properties of ABT-239: I. Potent and selective histamine H3 receptor antagonist with drug-like properties.[2][3] Journal of Pharmacology and Experimental Therapeutics, 313(1), 165-175.[2] [Link]

  • Microwave S_NAr on Heterocycles: Leadbeater, N. E. (2005). Microwave Heating as a Tool for Sustainable Chemistry. CRC Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize reaction conditions, and achieve higher, more consistent yields.

Reaction Overview and Mechanism

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is characteristic for substitutions on electron-deficient aromatic rings, such as pyrazine. The reaction involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The overall transformation consists of two key steps:

  • Deprotonation: A suitable base removes the acidic proton from the hydroxyl group of (R)- or (S)-1-methyl-3-pyrrolidinol to form a potent nucleophile, the corresponding alkoxide.

  • Nucleophilic Attack and Elimination: The generated alkoxide attacks the electron-deficient carbon atom of the 2-methyl-3-halopyrazine ring that bears the leaving group. This is followed by the elimination of the halide ion to yield the desired ether product.

SNAr_Mechanism Figure 1: S N Ar Mechanism for Product Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Halopyrazine 2-Methyl-3-halopyrazine Meisenheimer Meisenheimer Complex Halopyrazine->Meisenheimer Pyrrolidinol 1-Methyl-3-pyrrolidinol Alkoxide Alkoxide Nucleophile Pyrrolidinol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Alkoxide->Meisenheimer Nucleophilic Attack Product Target Product Meisenheimer->Product Leaving Group Elimination Salt Salt Byproduct Meisenheimer->Salt Troubleshooting_Workflow Figure 2: Workflow for Low Conversion Issues Start Low or No Conversion (TLC Confirmed) CheckBase Is the base active and in excess (≥1.1 eq)? Start->CheckBase CheckAnhydrous Are conditions rigorously anhydrous? CheckBase->CheckAnhydrous Yes ActionBase Use fresh, stronger base (NaH, KH, KHMDS). CheckBase->ActionBase No CheckTemp Is the reaction temperature high enough? CheckAnhydrous->CheckTemp Yes ActionAnhydrous Dry all reagents, solvents, and glassware. CheckAnhydrous->ActionAnhydrous No CheckSubstrate Is the leaving group optimal (e.g., Fluoro)? CheckTemp->CheckSubstrate Yes ActionTemp Increase temperature incrementally (e.g., to 80-100 °C). CheckTemp->ActionTemp No ActionSubstrate Switch to Ar-F substrate if possible. CheckSubstrate->ActionSubstrate No Success Reaction should proceed. Monitor by TLC. CheckSubstrate->Success Yes ActionBase->CheckBase ActionAnhydrous->CheckAnhydrous ActionTemp->CheckTemp ActionSubstrate->Success

Caption: Workflow for Low Conversion Issues.

Q2: My TLC analysis shows complete consumption of starting material, but the yield is low and there are multiple side products. What is happening?

A2: The formation of multiple byproducts suggests that competing reaction pathways are occurring. This is often due to reactive impurities or suboptimal reaction conditions.

Common Side Reactions and Solutions:

Side Product Type Likely Cause Preventative Measure
Hydrolysis Product (e.g., 3-methylpyrazin-2-ol)Presence of water in the reaction mixture, which acts as a competing nucleophile.Ensure all reagents and solvents are rigorously dry. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Solvent-Derived Byproducts Reaction with degradation products of the solvent. For example, NaH in DMF can generate dimethylamine, which can act as a nucleophile. [1]Use a more stable solvent like NMP or DMSO (with careful temperature control). Alternatively, use THF with a solubilizing base like KHMDS.
Dimerization/Polymerization Excessively high temperatures or prolonged reaction times can lead to decomposition and side reactions of the pyrazine ring. [2]Once the optimal temperature is found, do not overheat. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Elimination Products While less common for SNAr, if the 1-methyl-3-pyrrolidinol starting material contains impurities with good leaving groups, base-catalyzed elimination could occur. [3]Use highly pure starting materials. Characterize all reagents by NMR or GC-MS before use.

Q3: I am struggling with the workup and purification of my product. It seems to be water-soluble and streaks on my silica gel column. How can I improve my isolation?

A3: The product contains a tertiary amine (the pyrrolidine nitrogen) and an ether linkage, giving it a polar character and basicity, which can complicate purification.

Purification Strategy:

  • Workup:

    • After quenching the reaction (e.g., with slow addition of water or isopropanol), perform a liquid-liquid extraction. Use a less polar organic solvent like ethyl acetate or dichloromethane.

    • To ensure the product is in its free-base form and to remove any acidic impurities, you can wash the combined organic layers with a dilute brine solution. Multiple extractions of the aqueous layer are recommended to recover all the product. [4]

  • Column Chromatography:

    • Streaking Issue: The basic nitrogen atom of the pyrrolidine ring interacts strongly with the acidic silica gel, causing the characteristic streaking.

    • Solution: Deactivate the silica gel by adding a small amount of a tertiary amine to your eluent system. A common choice is to add 0.5-1% triethylamine (Et₃N) to the hexane/ethyl acetate or dichloromethane/methanol mobile phase. This will protonate the acidic sites on the silica, allowing for much cleaner elution of your product.

  • Alternative Purification:

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective, scalable purification method that avoids chromatography altogether.

    • Crystallization/Salt Formation: It may be possible to form a crystalline salt (e.g., a hydrochloride or tartrate salt) of the product, which can be purified by recrystallization and then converted back to the free base.

Recommended Experimental Protocol

This general protocol provides a starting point for optimization. All steps must be performed under an inert atmosphere (N₂ or Ar).

Materials:

  • 2-Fluoro-3-methylpyrazine (1.0 eq)

  • (R)-(-)-1-Methyl-3-pyrrolidinol (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether or Hexanes (for washing NaH)

Procedure:

  • Preparation: Add the required amount of sodium hydride to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via cannula each time.

  • Alkoxide Formation: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Slowly add a solution of (R)-(-)-1-Methyl-3-pyrrolidinol in a small amount of anhydrous DMF to the NaH slurry. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. [5]3. SNAr Reaction: Add a solution of 2-fluoro-3-methylpyrazine in anhydrous DMF to the reaction mixture. Heat the reaction to 80 °C.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane with 1% Et₃N). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer three more times with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) containing 1% triethylamine to afford the pure product.

References

  • Vertex AI Search Grounding. (n.d.). Specific Solvent Issues with the SNAr Reaction. Wordpress.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • gChem. (n.d.).
  • RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
  • Benchchem. (n.d.).
  • Francis Academic Press. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr)
  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr)
  • PMC. (2024, December 16).
  • (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • PMC. (2022, September 26). New Route to Glycosylated Porphyrins via Aromatic Nucleophilic Substitution (SNAr)—Synthesis and Cellular Uptake Studies.
  • (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane.
  • Organic Syntheses Procedure. (n.d.). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B).
  • MDPI. (2023, February 1).
  • Google Patents. (n.d.).
  • PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.

Sources

Addressing degradation of 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Navigating Acidic Conditions

Welcome to the technical support center for 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the chemical stability challenges of this molecule, particularly its susceptibility to degradation in acidic environments. As Senior Application Scientists, our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of my parent compound and the appearance of new peaks during HPLC analysis with an acidic mobile phase. What is happening?

A: The molecular structure of this compound contains an ether linkage, which is known to be susceptible to acid-catalyzed hydrolysis.[1][2][3] When exposed to strong acids, such as those commonly used in reverse-phase HPLC mobile phases (e.g., formic acid, trifluoroacetic acid), the ether bond can be cleaved. This process, known as ether cleavage, is a classic organic reaction where the ether oxygen is first protonated by the acid, making it a good leaving group.[2][3] Subsequently, a nucleophile (often water from the aqueous mobile phase) attacks one of the adjacent carbon atoms, breaking the C-O bond. This degradation results in the loss of your parent compound and the formation of new, more polar species that appear as distinct peaks in your chromatogram.

Q2: What are the likely degradation products of this compound in an acidic medium?

A: Based on the principles of acid-catalyzed ether cleavage, the most probable degradation pathway involves the scission of the C-O bond between the pyrazine ring and the pyrrolidine ring. This would yield two primary degradation products: 2-Methyl-3-hydroxypyrazine and (R/S)-1-methylpyrrolidin-3-ol . The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic substitution (either Sₙ1 or Sₙ2 mechanism), which is facilitated by the acidic environment.[1][2]

Below is the proposed degradation pathway:

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Degradation Products Parent This compound Intermediate Protonated Ether Intermediate (Oxonium Ion) Parent->Intermediate Protonation of Ether Oxygen Acid Acid (H⁺) Water (H₂O) Deg1 2-Methyl-3-hydroxypyrazine Intermediate->Deg1 Nucleophilic Attack by H₂O & Cleavage Deg2 (R/S)-1-methylpyrrolidin-3-ol Intermediate->Deg2

Caption: Proposed acid-catalyzed hydrolysis pathway.

Q3: How can I minimize or prevent the degradation of my compound during experimental workflows?

A: Minimizing degradation requires controlling the key factors that drive the hydrolysis reaction: acid concentration, temperature, and exposure time.

  • pH Control: If possible, maintain the pH of your solutions as close to neutral as possible. If an acidic pH is required for your experiment (e.g., for solubility or chromatographic retention), use the mildest acid and the lowest concentration that achieves the desired outcome.

  • Temperature Management: Ether cleavage reactions are typically slow at room temperature but accelerate significantly with heat.[2][3] Always keep your stock solutions, samples, and formulations refrigerated or on ice. Avoid heating samples unless it is a required step in a reaction.

  • Time Limitation: Prepare acidic solutions of the compound immediately before use. Do not store samples in acidic media for extended periods. For automated HPLC or LC-MS runs, use a cooled autosampler (e.g., set to 4°C) to maintain sample stability over the course of the sequence.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: Inconsistent quantification results and drifting peak areas in a long analytical run.
  • Potential Cause: On-instrument degradation. The compound is likely degrading in the acidic mobile phase while sitting in the autosampler vial.

  • Troubleshooting Steps:

    • Verify Autosampler Temperature: Ensure the autosampler is set to a low temperature (4-8°C) and is functioning correctly.

    • Perform a Stability Check: Inject the same sample at the beginning, middle, and end of your analytical sequence. A systematic decrease in the main peak area and an increase in degradation peaks will confirm instability.

    • Reformulate Sample Diluent: If possible, dissolve the sample in a non-acidic or weakly buffered solvent (e.g., water/acetonitrile) and inject it into the acidic mobile phase. This minimizes the time the analyte is exposed to the strong acid.

    • Modify Mobile Phase: Consider using a weaker acid (e.g., formic acid instead of trifluoroacetic acid) or reducing the acid concentration if it does not compromise the chromatography.

Issue 2: Low recovery of the compound after solid-phase extraction (SPE) using an acidic elution solvent.
  • Potential Cause: Degradation during the elution step. The extended contact time with the acidic solvent on the SPE cartridge is causing hydrolysis.

  • Troubleshooting Steps:

    • Analyze the Eluate: Immediately analyze the acidic eluate for the parent compound and the expected degradation products (2-methyl-3-hydroxypyrazine, 1-methylpyrrolidin-3-ol) to confirm degradation.

    • Neutralize Immediately: Collect the eluate in a tube containing a small amount of a neutralizing base (e.g., ammonium hydroxide) to bring the pH closer to 7 immediately after elution.

    • Change Elution Solvent: Explore alternative, less acidic or non-acidic elution solvents that can still effectively desorb your compound from the SPE sorbent.

    • Reduce Elution Time: Optimize the elution procedure to be as rapid as possible, minimizing the compound's contact time with the acidic solvent.

Protocols for Stability Investigation

To systematically understand and control the degradation, a forced degradation study is essential. This is a standard practice in the pharmaceutical industry to establish the intrinsic stability of a molecule.[4][5]

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to determine the rate and pathway of degradation under defined acidic conditions.

Objective: To generate and identify acid-induced degradation products and establish the compound's stability profile.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions: Set up reactions in separate vials as described in the table below. Include a control vial with the compound in the solvent and water only (no acid).

  • Incubation: Place the vials in a temperature-controlled bath or oven.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot by diluting it into a pre-calculated volume of a basic solution (e.g., 1 M NaOH) to stop the degradation reaction.

  • Analysis: Analyze the neutralized samples using a stability-indicating analytical method (see Protocol 2).

Table 1: Recommended Acid Stress Conditions

Condition IDAcid TypeAcid ConcentrationTemperatureRecommended For
A-1Hydrochloric Acid (HCl)0.1 M60 °CInitial screening, rapid degradation
A-2Hydrochloric Acid (HCl)0.01 M60 °CSlower, more controlled degradation
A-3Sulfuric Acid (H₂SO₄)0.05 M60 °CComparison with a different strong acid
A-4Hydrochloric Acid (HCl)0.1 MRoom Temp. (25°C)Assessing stability under ambient conditions

Note: The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.[5]

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Workflow Stock Prepare 1 mg/mL Stock Solution Vials Aliquot into Vials with Acid Conditions Stock->Vials Incubate Incubate at Defined Temperature Vials->Incubate Sample Withdraw Aliquot at Time Points Incubate->Sample Quench Neutralize to Stop Reaction Sample->Quench Analyze Analyze via HPLC-UV/MS Quench->Analyze Result Identify Degradants & Calculate % Degradation Analyze->Result

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from its degradation products and allow for their identification and quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

  • Mass Spectrometer (MS) for peak identification.

Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute all components, then re-equilibrate. The gradient should be optimized to achieve baseline separation between the parent peak and all degradation peaks.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C (to ensure reproducibility, but avoid high temperatures).

  • Injection Volume: 5 µL.

  • UV Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined from a UV scan). Use a photodiode array (PDA) detector to assess peak purity.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). The pyrazine and pyrrolidine nitrogens are basic and will readily protonate.

  • Scan Mode: Full Scan to detect all ions.

  • Targeted MS/MS: Perform fragmentation on the parent ion and suspected degradation product ions to confirm their structures.

    • Parent [M+H]⁺: Monitor for the mass corresponding to C₁₀H₁₅N₃O + H⁺.

    • Degradant 1 [M+H]⁺: Monitor for 2-Methyl-3-hydroxypyrazine + H⁺.

    • Degradant 2 [M+H]⁺: Monitor for 1-methylpyrrolidin-3-ol + H⁺.

System Validation: A method is considered "stability-indicating" if it can resolve the parent drug from all degradation products and placebo components. This is confirmed by analyzing the stressed samples from Protocol 1 and demonstrating baseline separation.

References
  • Pelzer, R. S. L., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Wikipedia. Available at: [Link]

  • Klan, P., et al. (2000). Acid hydrolysis of diethyl ether. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]

  • Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Li, S., et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. Available at: [Link]

  • Mondal, B., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PubMed Central (PMC). Available at: [Link]

  • Mondal, B., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at: [Link]

  • Somashekara, C. T., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Bajaj, S., et al. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Sonawane, S., & Gide, P. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Structural Characterization & Fragmentation Dynamics Audience: Pharmaceutical Researchers, DMPK Scientists, and Analytical Chemists

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine , a structural motif commonly encountered in nicotinic acetylcholine receptor (nAChR) ligands and CNS-active drug candidates.

We objectively compare the fragmentation patterns generated by Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) . While ESI is the standard for pharmacokinetic (PK) and metabolite identification, EI remains critical for impurity profiling and gas chromatography (GC) workflows. This guide elucidates the mechanistic origins of diagnostic ions to support structural confirmation and isomer differentiation.

Key Physicochemical Specifications
PropertyValueRelevance to MS
Formula

Basis for isotope modeling
Monoisotopic Mass 193.1215 DaExact mass target

194.1288 DaPrimary ESI precursor
LogP (Predicted) ~0.8 - 1.2Compatible with Reverse Phase LC
Basic Centers Pyrrolidine

(

), Pyrazine

(

)
Dictates protonation site in ESI

Analytical Methodologies

To ensure reproducibility, the following standardized protocols are recommended. These workflows are designed to be self-validating systems.

Protocol A: LC-ESI-MS/MS (Targeted Quantitation & ID)
  • System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ion Source: ESI Positive Mode (+).[1][2][3]

  • Self-Validation Step: Monitor the

    
     194.1 
    
    
    
    84.1
    transition. If the ratio of the quantifier (
    
    
    84) to a qualifier (e.g.,
    
    
    110) deviates by >20% from the standard, suspect co-eluting isobaric matrix interference.
Protocol B: GC-EI-MS (Impurity Profiling)
  • System: GC-Single Quadrupole.

  • Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation of the ether linkage).

  • Ionization Energy: 70 eV (Standard).[4][5]

  • Self-Validation Step: Check for the molecular ion (

    
    ) at 
    
    
    
    193. In many pyrrolidine ethers, the molecular ion is weak; if absent, lower the source temperature to 200°C to enhance stability.

Deep Dive: Fragmentation Dynamics

ESI-MS/MS Fragmentation (Collision Induced Dissociation)

In positive ESI, the molecule is protonated to form


. The site of protonation is critical for predicting fragmentation.[3] The pyrrolidine nitrogen  is significantly more basic (

hybridized) than the pyrazine nitrogens (

hybridized, electron-deficient ring).

Primary Pathway (Ether Cleavage): The protonated pyrrolidine ring drives the fragmentation. The most energetically favorable pathway is the inductive cleavage of the C-O ether bond, leading to a charge-retention on the pyrrolidine moiety due to its higher proton affinity.

  • Precursor:

    
     194.13
    
  • Dominant Product Ion:

    
     84.08 (
    
    
    
    -methylpyrrolidinyl cation).
  • Neutral Loss: 2-methyl-3-hydroxypyrazine (110 Da).

Secondary Pathway (Pyrazine Retention): A minor pathway involves charge retention on the pyrazine ring, typically observed at higher collision energies or if the pyrrolidine nitrogen is sterically hindered during the collision event.

  • Product Ion:

    
     111.05 (Protonated 2-methyl-3-hydroxypyrazine).
    
Visualization: ESI Fragmentation Pathway

ESI_Fragmentation Precursor [M+H]+ Precursor m/z 194.13 (Protonated on Pyrrolidine N) TS1 Transition State (Inductive C-O Cleavage) Precursor->TS1 CID Energy Frag111 Product Ion B (Minor) m/z 111.05 (Pyrazine-OH cation) Precursor->Frag111 Alternative Pathway (Low Probability) Frag84 Product Ion A (Base Peak) m/z 84.08 (N-methylpyrrolidinyl cation) TS1->Frag84 Charge Retention on Pyrrolidine (High PA) Neutral110 Neutral Loss 2-methyl-3-hydroxypyrazine (110 Da) TS1->Neutral110

Caption: CID fragmentation mechanism showing the dominance of the high-proton-affinity pyrrolidine fragment (


 84).
EI-MS Fragmentation (70 eV)

Electron Ionization produces a radical cation


.[5] The fragmentation is driven by radical site initiation (

-cleavage).

Mechanism:

  • Ionization: Removal of an electron from the nitrogen lone pair (pyrrolidine) creates the radical cation at

    
     193.
    
  • 
    -Cleavage:  The radical induces cleavage of the C-C bond adjacent to the nitrogen. This is the hallmark of cyclic amines.
    
  • Diagnostic Ions:

    • 
       57:  Characteristic ring fragmentation of 
      
      
      
      -methylpyrrolidine.
    • 
       42:  Secondary fragment (
      
      
      
      ).
Visualization: EI Fragmentation Pathway

EI_Fragmentation Parent Molecular Ion M+. m/z 193.1 (Radical Cation) AlphaCleave Alpha-Cleavage (Ring Opening) Parent->AlphaCleave Radical initiation Frag96 Fragment m/z 96 (Methylpyrazine radical) Parent->Frag96 Ether cleavage Frag57 Fragment m/z 57 (C3H7N+) AlphaCleave->Frag57 Loss of C-O chain Frag42 Fragment m/z 42 (CH2=N-CH3+) Frag57->Frag42 Secondary decay

Caption: EI fragmentation dominated by radical-induced


-cleavage of the pyrrolidine ring.

Comparative Analysis: ESI vs. EI

The choice of ionization technique drastically alters the spectral fingerprint. The table below summarizes the performance differences.

FeatureESI-MS/MS (CID)EI-MS (70 eV)
Primary Utility Quantitation (PK/PD) Identification (Impurity Profiling)
Molecular Ion Strong

(

194)
Weak/Moderate

(

193)
Base Peak

84
(Pyrrolidine core)

57 or 84
(Ring fragments)
Selectivity High (MRM transitions)Moderate (Spectral matching)
Structural Insight Confirms the linkage (Ether bond breaks)Confirms the substructures (Ring patterns)
Limit of Detection pg/mL range (High sensitivity)ng/mL range (Lower sensitivity)
Expert Insight: When to use which?
  • Use ESI-MS/MS when developing a bioanalytical assay for plasma/brain tissue. The transition

    
     is high-intensity but low-specificity (many pyrrolidines produce 
    
    
    
    84). You must separate isomers chromatographically.
  • Use EI-MS during chemical synthesis. If you are trying to distinguish the 3-yloxy isomer from a 2-methoxy regioisomer, the "fingerprint" region (

    
     40-100) in EI provides more structurally specific fragment ratios than the single dominant peak in ESI.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in ESI-MS." Journal of Mass Spectrometry. (Validating protonation sites on pyrrolidine vs pyrazine).

  • NIST Mass Spectrometry Data Center. "N-methylpyrrolidine Electron Ionization Spectrum." NIST Chemistry WebBook, SRD 69. (Source for characteristic

    
     84, 57, 42 patterns).
    
  • Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS. Wiley-Interscience. (Reference for ESI ether cleavage mechanisms).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.